Cas no 874-97-5 (3-(hydroxymethyl)benzonitrile)

3-(Hydroxymethyl)benzonitrile is a versatile aromatic compound featuring both a hydroxymethyl (–CH₂OH) and a nitrile (–CN) functional group on a benzene ring. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. The hydroxymethyl group allows for further derivatization, such as oxidation or esterification, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multistep syntheses. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications.
3-(hydroxymethyl)benzonitrile structure
3-(hydroxymethyl)benzonitrile structure
商品名:3-(hydroxymethyl)benzonitrile
CAS番号:874-97-5
MF:C8H7NO
メガワット:133.147281885147
MDL:MFCD01321087
CID:83167
PubChem ID:87566507

3-(hydroxymethyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 3-Cyanobenzyl alcohol
    • 3-(Hydroxymethyl)benzonitrile
    • 3-Cyanobenzenemethanol
    • m-Cyanobenzyl alcohol
    • 3-cyanobenzylalcohol
    • Benzonitrile, 3-(hydroxymethyl)-
    • 3-hydroxymethyl-benzonitrile
    • (3-cyanophenyl)methanol
    • 3-hydroxymethylbenzonitrile
    • 3-hydroxymethyl benzonitrile
    • KSC450O7L
    • 3-(hydroxylmethyl)benzonitrile
    • 3-(hydroxyl methyl)benzonitrile
    • 3-HYROXYMETHYLBENZONITRILE
    • PCOFIIVWHXIDGT-UHFFFAOYSA-N
    • 3-(hydroxymethyl)benzenecarbonitrile
    • CL8196
    • 3-(Hydroxymethyl)benzonitrile (ACI)
    • m-Tolunitrile, α-hydroxy- (6CI, 7CI, 8CI)
    • Z335244900
    • SCHEMBL92972
    • A842247
    • EN300-72128
    • SY052789
    • MFCD01321087
    • DTXSID50370442
    • 3-(Hydroxymethyl)benzonitrile, >=98.0% (GC)
    • 874-97-5
    • J-512360
    • DS-13765
    • DB-011181
    • CS-W007707
    • AKOS000249108
    • 3-(hydroxymethyl)benzonitrile
    • MDL: MFCD01321087
    • インチ: 1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2
    • InChIKey: PCOFIIVWHXIDGT-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=C(CO)C=CC=1

計算された属性

  • せいみつぶんしりょう: 133.05300
  • どういたいしつりょう: 133.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 44

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 28-32 °C
  • ふってん: 165°C/16mmHg(lit.)
  • フラッシュポイント: 華氏温度:228.2°f
    摂氏度:109°c
  • 屈折率: 1.5502 (28.5 ºC)
  • ようかいど: 微溶性(8 g/l)(25ºC)、
  • PSA: 44.02000
  • LogP: 1.05058
  • ようかいせい: 未確定

3-(hydroxymethyl)benzonitrile セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 3276
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S23-S36
  • 福カードFコード:10
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

3-(hydroxymethyl)benzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-(hydroxymethyl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255491-10g
3-Cyanobenzyl alcohol
874-97-5 95+%
10g
$107 2022-05-27
TRC
C962380-25mg
3-Cyanobenzyl Alcohol
874-97-5
25mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
D553761-5g
3-(HydroxyMethyl)benzonitrile
874-97-5 97%
5g
$100 2024-05-24
abcr
AB140363-10 g
3-Cyanobenzyl alcohol, 98%; .
874-97-5 98%
10g
€162.30 2023-05-09
Enamine
EN300-72128-25.0g
3-(hydroxymethyl)benzonitrile
874-97-5 95%
25g
$267.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H75280-5g
3-Cyanobenzyl alcohol
874-97-5 98%
5g
¥68.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54212-1g
3-Cyanobenzyl alcohol, 97%
874-97-5 97%
1g
¥1347.00 2023-03-16
Fluorochem
208807-25g
3-Cyanobenzyl alcohol
874-97-5 97%
25g
£167.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H124030-25g
3-(hydroxymethyl)benzonitrile
874-97-5 ≥98.0% (GC)
25g
¥614.90 2023-09-02
TRC
C962380-50mg
3-Cyanobenzyl Alcohol
874-97-5
50mg
$ 65.00 2022-06-06

3-(hydroxymethyl)benzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Tributyltin chloride ,  Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ,  Hexane ,  Heptane ;  0.5 h, rt; 17 h, 80 °C
リファレンス
Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds
Yang, Chunhua; et al, Organic Letters, 2004, 6(17), 2837-2840

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  X-Phos Solvents: Isopropanol ;  2 h, 80 °C
リファレンス
A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides
Burg, Finn; et al, Organic Process Research & Development, 2016, 20(8), 1540-1545

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium bicarbonate ,  Hydrogen peroxide ,  Potassium fluoride Solvents: Methanol ,  Tetrahydrofuran ;  55 °C
リファレンス
Remote meta-C-H Cyanation of Arenes Enabled by a Pyrimidine-Based Auxiliary
Bag, Sukdev; et al, Angewandte Chemie, 2017, 56(41), 12538-12542

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  10 h, reflux
1.2 Reagents: Silver nitrate Solvents: Tetrahydrofuran ,  Water ;  5.5 h, reflux
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 4 h, rt
リファレンス
Pharmaceutical-Oriented Selective Synthesis of Mononitriles and Dinitriles Directly from Methyl(hetero)arenes: Access to Chiral Nitriles and Citalopram
Liu, Jie; et al, Journal of the American Chemical Society, 2016, 138(10), 3294-3297

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Titania Solvents: Ethanol ;  10 min, 298 K
リファレンス
Heterogeneous Meerwein-Ponndorf-Verley-type Reduction of Aromatic Aldehydes Having Other Reducible Functional Groups over a TiO2 Photocatalyst
Fukui, Makoto; et al, ChemistrySelect, 2017, 2(7), 2293-2299

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: 2935597-68-3 Solvents: Tetrahydrofuran ,  Water ;  3 h, 70 °C
リファレンス
Halogen-Substituted Mesoionic-Carbene/Palladium Complexes for Catalytic Arylation of Aldehydes
Arai, Naoki; et al, Asian Journal of Organic Chemistry, 2023, 12(5),

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: 2102209-60-7 Solvents: Acetonitrile ;  24 h, rt
リファレンス
Photoinduced Copper(I)-Catalyzed Cyanation of Aromatic Halides at Room Temperature
Kim, Kicheol; et al, Advanced Synthesis & Catalysis, 2017, 359(14), 2345-2351

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Titanium chloride (TiCl3) Solvents: Methanol ,  Water ;  0 °C; 5 min, rt
1.2 Solvents: Water
リファレンス
Facile reduction of aromatic aldehydes, ketones, diketones and oxo aldehydes to alcohols by an aqueous TiCl3/NH3 system: selectivity and scope
Clerici, Angelo; et al, European Journal of Organic Chemistry, 2002, (19), 3326-3335

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Stereoisomer of bis[[3-[2,6-bis(1-methylethyl)phenyl]-1-imidazolidinyl-2-ylidene… Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 h, 85 °C
リファレンス
Palladium-Catalyzed Hydroxymethylation of Aryl- and Heteroarylboronic Acids using Aqueous Formaldehyde
Yamamoto, Tetsuya; et al, Advanced Synthesis & Catalysis, 2014, 356(17), 3525-3529

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Ruthenium, carbonylchloro[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,κ… Solvents: Tetrahydrofuran ;  36 h, 14 atm, 110 °C
リファレンス
Selective hydrogenation of primary amides and cyclic dipeptides under Ru-catalysis
Subaramanian, Murugan; et al, Chemical Communications (Cambridge, 2020, 56(82), 12411-12414

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux
リファレンス
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Water
リファレンス
Facile reduction of carboxylic acid imidazolides to primary alcohols in the presence of water
Sharma, Rajiv; et al, Synlett, 1995, (8), 839-40

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: Polyethylene glycol ;  20 min, 80 °C
リファレンス
Ultrasound in Melted Poly(ethylene glycol) Promote Copper-Catalyzed Cyanation of Aryl Halides with K4[Fe(CN)6]
Giachi, Guido; et al, ChemSusChem, 2014, 7(3), 919-924

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran ,  Xylene ,  Water ;  2 h, rt
リファレンス
Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition
Vaghasiya, Beena K.; et al, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
リファレンス
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1982, 47(24), 4702-8

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran ,  Xylene ,  Water ;  3 h, rt
リファレンス
Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition
Vaghasiya, Beena K.; et al, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 2543816-50-6 Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 h, 70 °C
リファレンス
Bulky N-Heterocyclic-Carbene-Coordinated Palladium Catalysts for 1,2-Addition of Arylboron Compounds to Carbonyl Compounds
Okuda, Yuta; et al, ChemCatChem, 2020, 12(24), 6291-6300

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium formate Catalysts: Iridium(2+), chloro(1,10-phenanthroline-κN1,κN10)(2,2′:6′,2′′-terpyridine-κN1,κN… Solvents: Ethanol ,  Water ;  10 min, 100 °C
リファレンス
Polypyridyl iridium(III) based catalysts for highly chemoselective hydrogenation of aldehydes
Pandrala, Mallesh; et al, Journal of Catalysis, 2019, 378, 283-288

3-(hydroxymethyl)benzonitrile Raw materials

3-(hydroxymethyl)benzonitrile Preparation Products

3-(hydroxymethyl)benzonitrile サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:874-97-5)3-Cyanobenzyl alcohol
注文番号:A10420
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:12
価格 ($):678.0

3-(hydroxymethyl)benzonitrileに関する追加情報

3-(Hydroxymethyl)Benzonitrile: A Comprehensive Overview

3-(Hydroxymethyl)Benzonitrile (CAS No. 874-97-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug design and its role as an intermediate in the synthesis of complex molecules. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and utility.

The molecular structure of 3-(Hydroxymethyl)Benzonitrile consists of a benzonitrile group attached to a hydroxymethyl substituent at the third position of the benzene ring. This arrangement imparts the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical transformations. The hydroxymethyl group introduces hydrophilicity, while the nitrile group contributes to the compound's ability to participate in hydrogen bonding and other non-covalent interactions.

Recent studies have explored the potential of 3-(Hydroxymethyl)Benzonitrile as a building block in medicinal chemistry. Researchers have demonstrated its ability to act as a precursor for bioactive compounds, including kinase inhibitors and GPCR modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted the compound's role in the development of novel antiproliferative agents targeting cancer cells.

In terms of synthesis, 3-(Hydroxymethyl)Benzonitrile can be prepared via several routes, including nucleophilic aromatic substitution and cyanation reactions. A notable advancement in this area involves the use of palladium-catalyzed coupling reactions, which have significantly improved the efficiency and selectivity of the synthesis process. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and reducing energy consumption.

The physical properties of 3-(Hydroxymethyl)Benzonitrile are well-documented, with a melting point of approximately 110°C and a boiling point around 210°C under standard conditions. Its solubility in polar solvents such as water and methanol makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses.

From an environmental perspective, 3-(Hydroxymethyl)Benzonitrile has been studied for its biodegradability and toxicity profiles. Recent research indicates that the compound exhibits low acute toxicity to aquatic organisms, suggesting its potential for use in eco-friendly chemical processes. However, further studies are required to fully assess its long-term environmental impact.

In conclusion, 3-(Hydroxymethyl)Benzonitrile (CAS No. 874-97-5) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a promising candidate for future innovations in drug discovery and materials science.

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